molecular formula C11H15NO3S B1421897 4-(Oxolan-2-ylmethanesulfonyl)aniline CAS No. 1250946-19-0

4-(Oxolan-2-ylmethanesulfonyl)aniline

Cat. No. B1421897
M. Wt: 241.31 g/mol
InChI Key: PVAXIWJHFXKEQQ-UHFFFAOYSA-N
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Description

4-(Oxolan-2-ylmethanesulfonyl)aniline, also known as OMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OMS is a sulfonamide-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Polymer Synthesis and Applications

  • The aniline derivative 4-aminodiphenylamine-2-sulfonic acid was polymerized to yield sulfonated polyaniline (SPAn), demonstrating its potential in creating soluble, conductive polymers. SPAn exhibits unique solubility in aqueous base and polar solvents, and its electrochemical properties suggest applications in conductive materials and sensors (Royappa et al., 2001).
  • The chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid led to the formation of interpolyelectrolyte complexes with notable ionic and electrical conductivity, pointing towards their use in energy storage and conversion devices (Boeva & Sergeyev, 2014).

Materials Science and Corrosion Inhibition

  • New thiophene Schiff base compounds synthesized from aniline derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, suggesting their potential application in metal protection and coating technologies (Daoud et al., 2014).
  • The synthesis of disulfide-containing aniline and its copolymerization with aniline revealed potential applications in creating novel materials with unique redox properties, which could be utilized in sensors, actuators, and electrochromic devices (Cho et al., 2001).

Electrochemistry and Conductive Materials

  • The preparation of N-sec-alkyl 2,6-disubstituted anilines, key intermediates in synthesizing metabolites of certain herbicides, showcases the chemical versatility of aniline derivatives in synthesizing complex organic molecules with potential applications in agriculture and environmental remediation (Tyagi et al., 2016).
  • The development of self-doped N-propanesulfonic acid polyaniline derivatives through chemical oxidative homopolymerization opens up avenues for creating water-soluble, conductive polymers. These materials could find applications in electronics, coatings, and as antistatic materials due to their solubility and conductivity (Grigoras et al., 2012).

properties

IUPAC Name

4-(oxolan-2-ylmethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-9-3-5-11(6-4-9)16(13,14)8-10-2-1-7-15-10/h3-6,10H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAXIWJHFXKEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-2-ylmethanesulfonyl)aniline

CAS RN

1250946-19-0
Record name 4-(oxolan-2-ylmethanesulfonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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